Application: In organic chemistry, 5-Bromo-6-chloronicotinic acid is used as a biochemical reagent.
Method: The specific methods of application or experimental procedures would depend on the particular research context.
Results: The outcomes of its use would also depend on the specific research context. In general, it contributes to the synthesis of various organic compounds.
Application: 5-Bromo-6-chloronicotinic acid is used in the synthesis of a series of N-Phenylamides
Method: The acid is synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring-substituted anilines Thirty new compounds were prepared, and their structures were ascertained by elemental analyses and spectroscopic techniques
Results: The synthesis resulted in thirty new N-phenylnicotinamides Spectroscopic trends in the infrared spectra of the two series were examined in an attempt to correlate structural and electronic effects to hydrogen bonding tendencies
Application: 5-Bromo-6-chloronicotinic acid is used in the synthesis of asciminib, a drug used in the treatment of chronic myeloid leukemia.
Application: 5-Bromo-6-chloronicotinic acid is used in the synthesis of new halogen-containing drugs.
Results: The outcomes of its use would also depend on the specific research context.
5-Bromo-6-chloronicotinic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 236.45 g/mol. It is classified as a pyridine derivative, specifically a carboxylic acid, and is characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions of the pyridine ring, respectively. The compound appears as a white to light yellow crystalline powder and is soluble in methanol .
Research indicates that 5-Bromo-6-chloronicotinic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have been studied for potential applications in treating various diseases, including:
The synthesis of 5-bromo-6-chloronicotinic acid typically involves:
5-Bromo-6-chloronicotinic acid finds applications in various fields:
Studies investigating the interactions of 5-bromo-6-chloronicotinic acid with biological targets are ongoing. These studies focus on its binding affinity to certain enzymes and receptors, revealing insights into its mechanism of action and potential therapeutic uses. The compound's interactions with DNA and proteins are particularly noteworthy, suggesting a role in modulating biological pathways .
Several compounds share structural similarities with 5-bromo-6-chloronicotinic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity (%) | Unique Features |
|---|---|---|
| 3-Bromo-5-pyridine carboxylic acid | 83 | Lacks chlorine substitution; different biological activity. |
| 4-Bromo-6-chloronicotinic acid | 79 | Chlorine at position 6; different reactivity profile. |
| 5-Bromo-6-methylnicotinic acid | 77 | Methyl group instead of chlorine; altered solubility. |
| 3-Bromo-2-chloro-5-methylpyridine | 77 | Different substitution pattern; potential for different interactions. |
| 5-Bromo-4-chloronicotinic acid | 76 | Chlorine at position 4; may exhibit distinct pharmacological properties. |
The unique combination of bromine and chlorine substitutions at specific positions on the pyridine ring distinguishes 5-bromo-6-chloronicotinic acid from its analogs, contributing to its unique chemical reactivity and biological activity .
The development of halogenated nicotinic acid derivatives traces back to the broader historical context of pyridine chemistry and vitamin B3 research. Nicotinic acid, the parent compound of 5-bromo-6-chloronicotinic acid, was first synthesized in 1867 through oxidative degradation of nicotine using potassium chromate and sulfuric acid. This foundational work established the chemical framework that would later enable the systematic development of halogenated derivatives. The historical significance of nicotinic acid became particularly evident during the pellagra epidemic in the early 20th century, when it was identified as the "pellagra-preventing factor" by Conrad Elvehjem in 1937.
The strategic introduction of halogen substituents into the nicotinic acid framework emerged as a powerful approach for modifying biological activity and chemical reactivity. Early research in the 1960s and 1970s focused on understanding how halogen substitution patterns could influence the pharmacological properties of pyridine carboxylic acids. The specific synthesis and characterization of 5-bromo-6-chloronicotinic acid represented a significant advancement in this field, as it provided researchers with a compound exhibiting unique electronic and steric properties resulting from the dual halogen substitution pattern.
The compound's historical development is closely linked to advances in halogenation chemistry and the understanding of regioselective substitution reactions on pyridine rings. Research conducted at the University of Arkansas demonstrated that specific halogenation patterns could be achieved through carefully controlled reaction conditions, including the unexpected discovery that treatment of 5,6-dibromonicotinic acid with thionyl chloride resulted in halogen exchange, producing 5-bromo-6-chloronicotinic acid rather than the expected acid chloride. This serendipitous discovery highlighted the unique reactivity patterns of dihalogenated pyridine systems and contributed to a deeper understanding of halogen displacement mechanisms in aromatic heterocycles.
5-Bromo-6-chloronicotinic acid belongs to the broader family of pyridinecarboxylic acids, which encompasses three primary structural isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). Within this classification system, the compound is specifically categorized as a substituted nicotinic acid derivative, bearing the carboxylic acid functional group at the 3-position of the pyridine ring.
The systematic classification of this compound can be organized according to multiple hierarchical levels. At the highest level, it belongs to the class of heterocyclic aromatic compounds, specifically those containing nitrogen heteroatoms. More specifically, it falls within the subcategory of disubstituted pyridine derivatives, characterized by the presence of two halogen substituents. The positioning of these substituents at the 5- and 6-positions creates a unique substitution pattern that distinguishes it from other dihalogenated nicotinic acid derivatives.
From a chemical taxonomy perspective, the compound exhibits characteristics of both halogenated aromatics and carboxylic acids. The halogen substituents classify it as a polyhalogenated organic compound, while the carboxyl group places it within the broader category of aromatic carboxylic acids. This dual classification is significant because it determines both the compound's chemical reactivity patterns and its potential biological activities. The electronic effects of the halogen substituents significantly influence the acidity of the carboxyl group and the overall electron density distribution within the aromatic system.
The compound's classification within the broader context of pharmaceutical intermediates and agricultural chemicals reflects its practical applications. It is often categorized as a building block or synthetic intermediate rather than as an end-use product, highlighting its importance in multi-step synthetic pathways leading to more complex bioactive molecules.
The research significance of 5-bromo-6-chloronicotinic acid stems from its versatile applications across multiple scientific disciplines and its unique chemical properties that make it an invaluable synthetic intermediate. In pharmaceutical development, the compound serves as a key building block for the synthesis of various therapeutic agents, particularly those targeting neurological disorders. The strategic positioning of the halogen substituents provides synthetic chemists with reactive handles that can be selectively modified through various cross-coupling reactions and nucleophilic substitution processes.
Recent advances in decarboxylative halogenation methodologies have highlighted the importance of halogenated pyridine carboxylic acids in synthetic organic chemistry. Research published in the Journal of the American Chemical Society demonstrates that compounds like 5-bromo-6-chloronicotinic acid can serve as precursors for the synthesis of diversely functionalized pyridine derivatives through ligand-to-metal charge transfer mechanisms. This methodology accommodates an exceptionally broad scope of substrates and enables the divergent functionalization of aromatic systems through radical intermediates.
In agricultural chemistry, 5-bromo-6-chloronicotinic acid finds application in the formulation of herbicides and pesticides. The compound's structural similarity to naturally occurring plant metabolites, combined with the electronic modifications introduced by the halogen substituents, enables the development of selective bioactive agents that can effectively target specific metabolic pathways in target organisms while minimizing environmental impact. The compound's ability to disrupt specific enzymatic processes, particularly those involved in amino acid synthesis, makes it a valuable component in the development of modern agricultural chemicals.
Material science applications of 5-bromo-6-chloronicotinic acid focus on its use in the creation of advanced polymers and coatings. The compound's dual halogen functionality provides multiple points for chemical modification, enabling the synthesis of materials with enhanced durability and chemical resistance. These applications are particularly relevant in the development of specialized coatings for harsh chemical environments and high-performance polymer systems.
The systematic nomenclature of 5-bromo-6-chloronicotinic acid follows established IUPAC guidelines for naming substituted pyridine carboxylic acids. The primary IUPAC name for this compound is 5-bromo-6-chloropyridine-3-carboxylic acid, which explicitly identifies the positions of all substituents on the pyridine ring. Alternative systematic names include 3-pyridinecarboxylic acid, 5-bromo-6-chloro- and 3-bromo-2-chloropyridine-5-carboxylic acid, reflecting different approaches to numbering the pyridine ring system.
The compound is registered under CAS number 29241-62-1, which serves as its unique chemical identifier in databases and regulatory systems worldwide. This registration number is essential for tracking the compound in scientific literature, commercial transactions, and regulatory compliance. The molecular formula C6H3BrClNO2 provides a concise representation of the compound's atomic composition, indicating six carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | 5-bromo-6-chloropyridine-3-carboxylic acid |
| CAS Number | 29241-62-1 |
| Molecular Formula | C6H3BrClNO2 |
| Molecular Weight | 236.45 g/mol |
| PubChem CID | 285433 |
| InChI Key | DXEUARPQHJXMII-UHFFFAOYSA-N |
| SMILES | OC(=O)C1=CN=C(Cl)C(Br)=C1 |
The InChI (International Chemical Identifier) key DXEUARPQHJXMII-UHFFFAOYSA-N provides a unique, machine-readable identifier that facilitates database searches and chemical information exchange. The SMILES (Simplified Molecular Input Line Entry System) notation OC(=O)C1=CN=C(Cl)C(Br)=C1 offers a linear text representation of the molecular structure that can be interpreted by chemical software systems.
European regulatory systems recognize the compound under the European Community number 681-683-8, while the DSSTox database assigns it the identifier DTXSID90301311. These multiple identification systems ensure comprehensive tracking and regulatory compliance across different jurisdictions and applications.
Common synonyms for the compound include 5-bromo-6-chloronicotinic acid, 5-bromo-6-chloro-nicotinic acid, and 6-chloro-5-bromonicotinic acid. The variety of naming conventions reflects the compound's widespread use across different research communities and applications, each of which may prefer specific nomenclature systems based on their particular focus or historical precedent.
Irritant